2-Pyridinesulfonyl azide
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Overview
Description
2-Pyridinesulfonyl azide is an organic compound that features a sulfonyl azide group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pyridinesulfonyl azide can be synthesized through several methods. One common approach involves the reaction of 2-pyridinesulfonyl chloride with sodium azide in an organic solvent such as acetonitrile. The reaction typically proceeds at room temperature and yields the desired azide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safe handling of azide compounds due to their potential explosiveness.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinesulfonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form nitrogen-containing heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Copper catalysts and olefins for aziridination reactions.
Major Products
Amines: From reduction reactions.
Aziridines: From cycloaddition reactions.
Scientific Research Applications
2-Pyridinesulfonyl azide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-pyridinesulfonyl azide involves the formation of reactive intermediates such as nitrenes. These intermediates can insert into carbon-hydrogen bonds or participate in cycloaddition reactions to form new chemical bonds . The presence of the pyridine ring enhances the stability and reactivity of these intermediates, facilitating various transformations.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-pyridinesulfonamide: Another sulfonyl azide used in similar aziridination reactions.
2-Pyridinesulfonyl fluoride: Used for deoxyfluorination reactions.
Uniqueness
2-Pyridinesulfonyl azide is unique due to its ability to form stable nitrenoid intermediates, which are highly reactive and can participate in a wide range of chemical transformations. This makes it a valuable tool in synthetic organic chemistry for the construction of complex molecules .
Properties
CAS No. |
152278-13-2 |
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Molecular Formula |
C5H4N4O2S |
Molecular Weight |
184.18 g/mol |
IUPAC Name |
N-diazopyridine-2-sulfonamide |
InChI |
InChI=1S/C5H4N4O2S/c6-8-9-12(10,11)5-3-1-2-4-7-5/h1-4H |
InChI Key |
MGORLNBYCOFNQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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